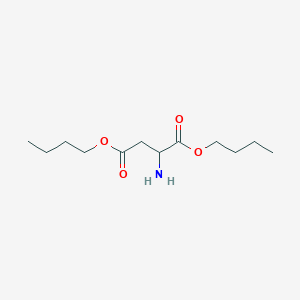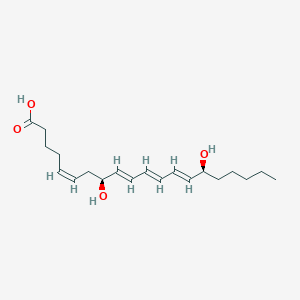
Dibutyl 2-Aminosuccinate
Übersicht
Beschreibung
Dibutyl 2-Aminosuccinate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . Its IUPAC name is dibutyl 2-aminosuccinate .
Molecular Structure Analysis
The InChI code for Dibutyl 2-Aminosuccinate is1S/C12H23NO4/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10H,3-9,13H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Dibutyl 2-Aminosuccinate has a molecular weight of 245.32 . More detailed physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Plant Stress Responses
Dibutyl 2-aminosuccinate, as a derivative of aminobutyric acid, may be involved in various metabolic processes similar to its parent compounds. For instance, γ-aminobutyric acid (GABA), a non-protein amino acid, has been studied for its role in improving heat tolerance in plants such as creeping bentgrass. Increased GABA levels were found to enhance photosynthesis and the ascorbate-glutathione cycle, maintain osmotic adjustment, and increase GABA shunt in response to heat stress (Li et al., 2016).
Synthesis Processes
The synthesis of dibutyl succinate from succinic acid and n-butyl alcohol using amino sulfonic acid as a catalyst is a key process in the production of dibutyl 2-aminosuccinate. This method has demonstrated high efficiency, achieving up to 97.4% yield under optimal conditions (Liu Wen-qi, 2004).
Hormonal Effects and Neuronal Function
Studies on GABA, which shares structural similarities with dibutyl 2-aminosuccinate, have shown that it can modulate excitatory neuronal responses in the presence of hormones like estradiol. This modulation impacts intracellular calcium signaling and may influence brain development and sexual differentiation (Perrot-Sinal et al., 2001).
GABA Shunt and Metabolic Regulation
The metabolism of GABA in plants, which involves its conversion to succinate, is relevant to the study of dibutyl 2-aminosuccinate. The GABA shunt is a critical pathway for maintaining metabolic homeostasis under stress conditions (Narayan & Nair, 1990).
Bioactive Compound in Foods
GABA, and by extension, its derivatives, are considered potent bioactive compounds. They play significant roles in various metabolic disorders and could be used in the development of GABA-enriched functional foods (Diana et al., 2014).
Clinical Applications
While specific research on dibutyl 2-aminosuccinate in clinical settings is limited, the study of similar compounds like GABA suggests potential applications in the treatment of psychiatric disorders and metabolic diseases. For example, enhancement of GABA pool size by specific peptides has implications for treating GABA-dependent disorders (Boostan & Yazdanparast, 2018).
Eigenschaften
IUPAC Name |
dibutyl 2-aminobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10H,3-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGQHYROJTOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 2-Aminosuccinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)




![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)
![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)




